molecular formula C6H8N4O B12874705 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile

Katalognummer: B12874705
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: HQEHHNWXGGCIPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile typically involves the reaction of malononitrile with hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes. This multicomponent reaction is carried out in the presence of a catalytic amount of potassium carbonate in glycerol as a deep eutectic solvent . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and phospholipase A2 (PLA2), which are involved in cancer and inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is unique due to the presence of both an amino group and a dimethylamino group on the isoxazole ring, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

5-amino-3-(dimethylamino)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C6H8N4O/c1-10(2)6-4(3-7)5(8)11-9-6/h8H2,1-2H3

InChI-Schlüssel

HQEHHNWXGGCIPM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NOC(=C1C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.